molecular formula C69H108NaO47S7+ B13847451 Monohydroxy Sugammadex Sodium

Monohydroxy Sugammadex Sodium

Cat. No.: B13847451
M. Wt: 1937.0 g/mol
InChI Key: GUQVRVIEMRPQOY-VRVSPSOFSA-N
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Description

Monohydroxy Sugammadex Sodium is a modified gamma-cyclodextrin derivative. It is a selective relaxant binding agent primarily used to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium bromide and vecuronium bromide . This compound is a significant advancement in the field of anesthesia, providing a rapid and effective means to reverse muscle relaxation during surgical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Monohydroxy Sugammadex Sodium involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Monohydroxy Sugammadex Sodium undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in its structure.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin, which is the active form of this compound .

Scientific Research Applications

Monohydroxy Sugammadex Sodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sugammadex: The parent compound from which Monohydroxy Sugammadex Sodium is derived.

    Cyclodextrins: Other modified cyclodextrins with similar structures and functions.

Uniqueness: this compound is unique due to its specific modification, which enhances its binding affinity and selectivity for aminosteroid neuromuscular blocking agents. This makes it more effective in reversing neuromuscular blockade compared to other similar compounds .

Properties

Molecular Formula

C69H108NaO47S7+

Molecular Weight

1937.0 g/mol

IUPAC Name

sodium;3-[[(1S,3S,5S,8S,10S,11S,13S,15S,18S,20S,21S,23S,25S,28S,30S,31S,33S,35S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C69H108O47S7.Na/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86;/h23-30,38-70,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84);/q;+1/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55?,56?,57-,58-,59?,60?,61-,62-,63-,64-,65-,66-,67-,68-,69-;/m1./s1

InChI Key

GUQVRVIEMRPQOY-VRVSPSOFSA-N

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CO)CSCCC(=O)O)O)O)C(=O)O.[Na+]

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O.[Na+]

Origin of Product

United States

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